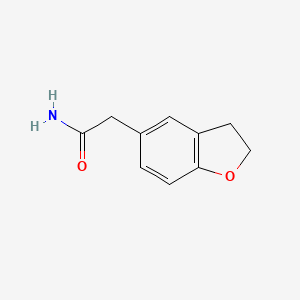

2,3-Dihydro-1-benzofuran-5-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

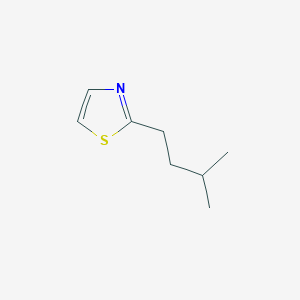

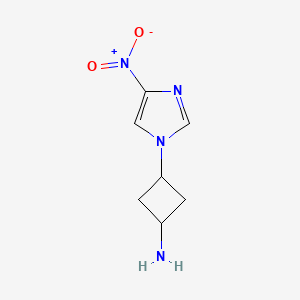

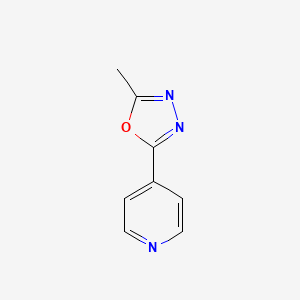

2,3-Dihydro-1-benzofuran-5-ylacetamide is a compound that falls within the broader class of benzofuran derivatives. These compounds are of significant interest due to their diverse range of biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 2,3-dihydro-1-benzofuran-5-ylacetamide, has been the subject of several studies. A palladium-catalyzed tandem intramolecular oxy/amino-palladation followed by isocyanide insertion has been described as a novel approach to synthesize 2-benzofuranylacetamides . Another method involves a sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization . Additionally, a "cyclization/dehydrogenation" strategy has been employed for the synthesis of various benzofuran derivatives . Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds has also been reported .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a fused aromatic ring system that includes a five-membered furan ring. The synthesis methods mentioned often lead to the formation of 2,3-disubstituted benzofurans, which are structurally related to 2,3-dihydro-1-benzofuran-5-ylacetamide .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cascade [3 + 2] annulation , C-H functionalization/annulation , and reactions with different electrophiles to introduce various substituents onto the benzofuran core . These reactions are often catalyzed by transition metals such as palladium, rhodium, and cobalt, and can be used to introduce complex functionalities and diverse substituents into the benzofuran scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of the acetamide group, for example, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the benzofuran ring system can also influence the compound's reactivity and its potential applications in sensing metal cations . The introduction of various substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications or improving its pharmacological profile.

科学的研究の応用

Synthesis and Chemical Properties

- Cascade Reactions : A synthesis method for 2-benzofuran-2-ylacetamides, which may include compounds like 2,3-Dihydro-1-benzofuran-5-ylacetamide, has been developed. This method employs sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization, demonstrating the compound's potential in complex organic synthesis (Gabriele et al., 2007).

Pharmacological Potential

- Anti-HIV, Anticancer, and Antimicrobial Agents : A study synthesized novel benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-ylacetamide, and evaluated them for potential anti-HIV, anticancer, and antimicrobial properties. Some derivatives showed promising results, particularly in anti-HIV activity (Rida et al., 2006).

- Antimicrobial Activity : New derivatives of 1-(1-benzofuran-2-yl)-2-mesitylethanone, structurally related to 2,3-dihydro-1-benzofuran-5-ylacetamide, were synthesized and demonstrated significant antimicrobial activity against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Kırılmış et al., 2008).

Applications in Medicinal Chemistry

- Anticonvulsant Agent : A study focused on the design and synthesis of benzofuran-acetamide scaffolds, similar to 2,3-dihydro-1-benzofuran-5-ylacetamide, as potential anticonvulsant agents. Some compounds exhibited promising results in animal models, suggesting the potential use of benzofuran derivatives in treating seizures (Shakya et al., 2016).

- Antiproliferative and In Silico G6PDH Inhibitory Activity : The synthesis of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline derivatives, closely related to 2,3-dihydro-1-benzofuran-5-ylacetamide, showed antiproliferative potential against cancer cells and potential as G6PDH inhibitors, according to in silico studies (Santoshkumar et al., 2016).

特性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDMWDHQRPQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-5-ylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)